molecular formula C13H8Cl2N4O2S B8433970 6-chloro-N-(3-chloroquinoxalin-2-yl)pyridine-3-sulfonamide

6-chloro-N-(3-chloroquinoxalin-2-yl)pyridine-3-sulfonamide

Cat. No.: B8433970
M. Wt: 355.2 g/mol
InChI Key: OABQKBADWYBIKZ-UHFFFAOYSA-N
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Description

6-chloro-N-(3-chloroquinoxalin-2-yl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H8Cl2N4O2S and its molecular weight is 355.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8Cl2N4O2S

Molecular Weight

355.2 g/mol

IUPAC Name

6-chloro-N-(3-chloroquinoxalin-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C13H8Cl2N4O2S/c14-11-6-5-8(7-16-11)22(20,21)19-13-12(15)17-9-3-1-2-4-10(9)18-13/h1-7H,(H,18,19)

InChI Key

OABQKBADWYBIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-dichloroquinoxaline (1.09 g, 5.48 mmol), 6-chloropyridine-3-sulfonamide (1.05 g, 5.45 mmol), K2CO3 (753 mg, 5.45 mmol) and dry DMSO (30 mL) were combined and heated to 150 C with vigorous stirring for 3-4 hr. The reaction mixture was allowed to cool to room temperature, then poured into 1% AcOH in ice water (300 mL) with vigorous stirring. The resulting solids were filtered, washed with H2O and dried under high vacuum to give 6-chloro-N-(3-chloroquinoxalin-2-yl)pyridine-3-sulfonamide (1.87 g, 96%). MS (EI) for C13H8Cl2N4O2S: 354.99 (MH+).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
753 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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